molecular formula C16H20N4O3 B5601638 (3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol

(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol

Cat. No. B5601638
M. Wt: 316.35 g/mol
InChI Key: HGCGNUGBLRLLSG-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of piperidine derivatives, which are of significant interest in medicinal chemistry due to their broad range of biological activities. Piperidine structures are commonly found in molecules with pharmacological importance, including inhibitors and receptor modulators. The specific functional groups attached to the piperidine core can greatly influence the compound's properties and applications.

Synthesis Analysis

Piperidine derivatives, including those with triazolyl and benzoyl functional groups, are synthesized through various methods, depending on the desired substitution patterns and functional groups. A common approach involves the reaction of piperidine with appropriate benzoyl and triazolyl precursors, often through condensation reactions, to introduce the benzoyl moiety and the triazole ring at specific positions on the piperidine ring. For instance, Sugimoto et al. (1990) described the synthesis of related piperidine derivatives with significant anti-acetylcholinesterase activity, highlighting the role of substituent position and bulkiness in activity enhancement (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the arrangement of the triazolyl and benzoyl groups, plays a crucial role in their chemical behavior and interaction with biological targets. X-ray diffraction analysis can provide detailed insights into the arrangement of atoms within the molecule and the conformation of the piperidine ring. For example, Kuleshova and Khrustalev (2000) determined the crystal structures of related compounds, showing how intermolecular hydrogen bonds influence molecular packing and stability (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Piperidine Derivatives in Neuroscience Research

Piperidine derivatives have been extensively studied for their potential in treating neurological conditions. For example, the 5-Hydroxytryptamine1A (5-HT(1A)) receptors, implicated in the pathophysiology of anxiety and depression, are targets for novel drug development. One study demonstrates the in vivo occupancy of the human brain 5-HT(1A) receptor by a novel, selective 5-HT(1A) antagonist, suggesting potential applications in treating anxiety and mood disorders (E. Rabiner et al., 2002).

Advances in Cancer Research

Camptothecin derivatives, closely related to piperidine compounds, have shown significant promise in cancer therapy. Studies on 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11) revealed its efficacy in treating non-small-cell lung cancer, showcasing the potential of piperidine derivatives in oncology (S. Negoro et al., 1991).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. 1,2,4-Triazole derivatives have been found to interact with various targets, leading to their wide use in medicinal chemistry .

properties

IUPAC Name

[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-16(23)7-8-19(9-14(16)21)15(22)12-3-5-13(6-4-12)20-10-17-18-11-20/h3-6,10-11,14,21,23H,2,7-9H2,1H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCGNUGBLRLLSG-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1O)C(=O)C2=CC=C(C=C2)N3C=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCN(C[C@H]1O)C(=O)C2=CC=C(C=C2)N3C=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.